molecular formula C18H19N3O4S B2871664 N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899954-68-8

N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2871664
CAS No.: 899954-68-8
M. Wt: 373.43
InChI Key: GBLFZVVZLAKUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agents and Alzheimer's Disease

N-acylaminophenothiazines have shown promise as neuroprotective agents with multifunctional activities potentially suitable for Alzheimer's disease treatment. These compounds, structurally related to the mentioned molecule through the presence of dimethylamino groups and aromatic systems, have demonstrated selective inhibition of butyrylcholinesterase, protection against neuronal damage by free radicals, low toxicity, and ability to penetrate the central nervous system (CNS). Some derivatives also modulated cytosolic calcium concentration and offered protection against various neurotoxic challenges, highlighting their potential in neuroprotective strategies (González-Muñoz, Arce, et al., 2011).

Antimicrobial and Anti-inflammatory Agents

Research has also delved into the synthesis and biological evaluation of novel derivatives bearing an aryl sulfonate moiety, demonstrating antimicrobial and anti-inflammatory activities. These compounds, including those with benzoxazepine, benzothiazepine, and benzodiazepine structures, have been synthesized through multi-component cyclo-condensation reactions. Their significant anti-bacterial and anti-fungal properties, along with some showing anti-inflammatory activity, point to the diverse applications of similarly structured compounds in addressing infectious and inflammatory conditions (Kendre, Landge, & Bhusare, 2015).

Nonlinear Optical Materials

The third-order nonlinear optical properties of a novel chalcone derivative compound were investigated, revealing potential applications in optical devices. This compound, structurally related through the incorporation of aromatic systems and functional groups similar to the queried molecule, exhibited unique optical behaviors such as a switch from saturable absorption to reverse saturable absorption with varying laser intensities. These findings suggest applications in developing optical limiters and other optical device technologies (Rahulan, Balamurugan, et al., 2014).

Synthesis and Chemical Transformations

Compounds with structural motifs similar to the specified molecule have been used as starting materials in alkylation and ring closure reactions, generating a structurally diverse library of derivatives. These chemical transformations highlight the versatility and reactivity of such compounds, underscoring their potential as intermediates in synthetic organic chemistry for the development of various chemical entities with potential research and industrial applications (Roman, 2013).

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-18(23)15-5-3-4-6-16(15)26(21,24)25/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLFZVVZLAKUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.